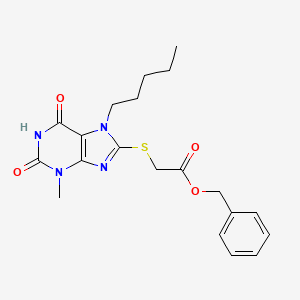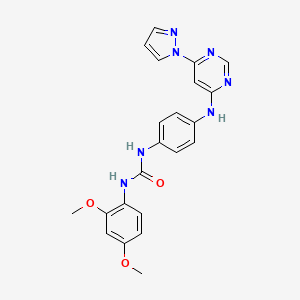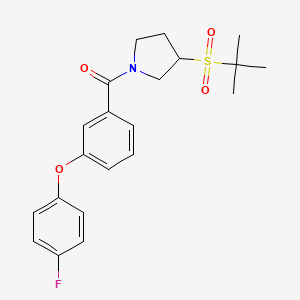
1-Bromo-4-(methylsulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-Bromo-4-(methylsulfonyl)butane has been investigated for its use in catalytic applications. For instance, 4-(Succinimido)-1-butane sulfonic acid, a related compound, has been explored as an efficient and reusable Brönsted acid catalyst in the synthesis of various derivatives under solvent-free conditions. This catalyst shows promise due to its high yield, clean reaction, simple methodology, and short reaction time, making it significant in the field of green chemistry (Khaligh, 2015).
Biological Effects and Isolation Techniques
This compound and its derivatives have been studied for their biological effects. For example, the purification of ω-(methylsulfinyl)alkyl glucosinolate hydrolysis products, including 1-isothiocyanato-4-(methylsulfinyl)butane, from broccoli and Lesquerella fendleri, has been described. These compounds are of interest due to their potential biological activities. The purification process involves solvent extraction and chromatography, highlighting the compound's relevance in natural product chemistry and pharmacology (Kore et al., 1993).
Chemical Synthesis and Transformations
In chemical synthesis, derivatives of this compound have been used as multi-coupling reagents. For example, 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound similar in structure and reactivity, has been shown to react with various electrophiles to yield highly functionalized sulfones. This demonstrates the compound's versatility and utility in organic synthesis (Auvray et al., 1985).
Potential in Disease Prevention
The isothiocyanate analogs of this compound, such as sulforaphane, have been investigated for their potential in disease prevention, particularly in inhibiting mutagenesis from cooked food. These studies suggest a significant role for these compounds in chemoprevention and the need for further investigation into their potential health benefits (Shishu & Kaur, 2009).
Wirkmechanismus
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for brominated compounds or sulfone groups .
Mode of Action
Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . The bromine atom in the compound can be replaced by a nucleophile, leading to various biochemical interactions .
Biochemical Pathways
Brominated compounds are known to be involved in various biochemical processes, including oxidative stress, disruption of calcium homeostasis, and alterations in enzyme activity .
Pharmacokinetics
Brominated compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Brominated compounds can cause various biological effects, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
Environmental factors such as pH, temperature, and presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-(methylsulfonyl)butane. For instance, the presence of other nucleophiles in the environment may affect its reactivity .
Eigenschaften
IUPAC Name |
1-bromo-4-methylsulfonylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQBYJJIOXWMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)



![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)




![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
![4-{[(2-Methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B2394367.png)